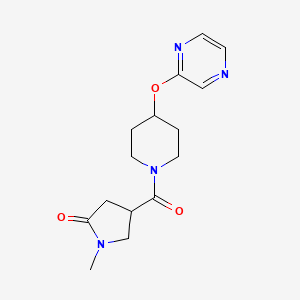![molecular formula C18H21N5O2 B2444998 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol CAS No. 2380035-04-9](/img/structure/B2444998.png)
6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as SCH 58261, and it belongs to the class of adenosine A2A receptor antagonists.
Mechanism Of Action
The mechanism of action of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol involves the inhibition of adenosine A2A receptors. Adenosine is a neuromodulator that plays a crucial role in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. Adenosine A2A receptors are highly expressed in the striatum, which is a brain region that plays a critical role in the regulation of motor function and motivation. The inhibition of adenosine A2A receptors by 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol leads to an increase in dopamine release in the striatum, which is associated with improved motor function and reduced symptoms of Parkinson's disease.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol are mainly related to its mechanism of action. This compound has been shown to improve motor function and reduce symptoms of Parkinson's disease in animal models. It has also been shown to have potential therapeutic applications for the treatment of other neurological and psychiatric disorders, such as Huntington's disease, schizophrenia, and depression.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol in lab experiments include its potent adenosine A2A receptor antagonism, which makes it a useful tool for studying the role of adenosine in various physiological and pathological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for the scientific research on 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol. One potential direction is the development of more potent and selective adenosine A2A receptor antagonists for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the potential therapeutic applications of this compound in other disease models, such as Alzheimer's disease and traumatic brain injury. Additionally, the role of adenosine A2A receptors in various physiological and pathological processes, such as sleep regulation and inflammation, could be further elucidated using this compound.
Synthesis Methods
The synthesis of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol involves several steps. The first step is the synthesis of the intermediate compound 6-methoxy-1-naphthol. This is achieved by reacting 6-methoxy-2-naphthol with sodium hydride in dimethylformamide. The second step is the synthesis of the key intermediate compound 6-methoxy-1-[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-one. This is achieved by reacting 6-methoxy-1-naphthol with 9-methyladenine in the presence of sodium hydride and dimethylformamide. The final step is the reduction of the intermediate compound with sodium borohydride to yield the final product.
Scientific Research Applications
The scientific research on 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol has focused on its potential therapeutic applications. This compound is a potent adenosine A2A receptor antagonist, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders.
properties
IUPAC Name |
6-methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-23-11-22-15-16(20-10-21-17(15)23)19-9-18(24)7-3-4-12-8-13(25-2)5-6-14(12)18/h5-6,8,10-11,24H,3-4,7,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUKBKFQQSFZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCCC4=C3C=CC(=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2444915.png)




![2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid](/img/structure/B2444921.png)
![N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2444922.png)




![1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2444932.png)
![(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2444934.png)
